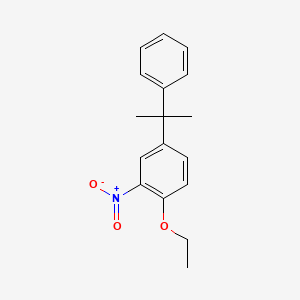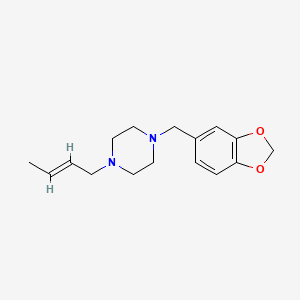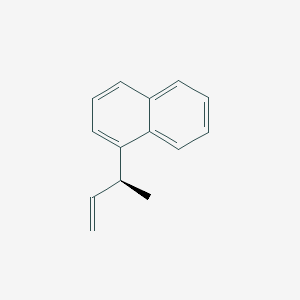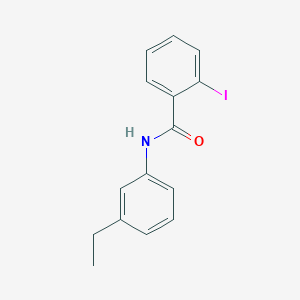![molecular formula C13H27NO2 B14625870 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide CAS No. 57323-18-9](/img/structure/B14625870.png)
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of an ethylhexyl group attached to an oxygen atom, which is further connected to a propanamide backbone. Its molecular formula is C13H27NO2, and it is commonly used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide typically involves the reaction of 3-chloro-1,2-propanediol with 2-ethylhexanol under basic conditions to form the intermediate 3-[(2-ethylhexyl)oxy]-1,2-propanediol. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically catalyzed by a base such as sodium hydroxide, and the product is purified through distillation and recrystallization processes to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and ethers.
Aplicaciones Científicas De Investigación
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is used in the formulation of biochemical assays and as a solvent for biological samples.
Medicine: It is explored for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an emollient and antimicrobial agent, disrupting microbial cell membranes and inhibiting their growth. It also functions as a solvent, enhancing the solubility and stability of other compounds in formulations .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Ethylhexyl)oxy]propanenitrile
- 3-[(2-Ethylhexyl)oxy]-1,2-propanediol
- 2-Ethylhexyl glycidyl ether
Uniqueness
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide stands out due to its unique combination of an ethylhexyl group and a dimethylpropanamide backbone, which imparts distinct physicochemical properties. This makes it particularly effective as an emollient and antimicrobial agent in various applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
57323-18-9 |
|---|---|
Fórmula molecular |
C13H27NO2 |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
3-(2-ethylhexoxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H27NO2/c1-5-7-8-12(6-2)11-16-10-9-13(15)14(3)4/h12H,5-11H2,1-4H3 |
Clave InChI |
YCGHZPCZCOSQKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COCCC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)

![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)


![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)


